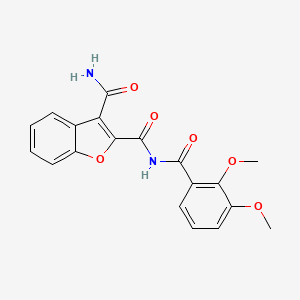

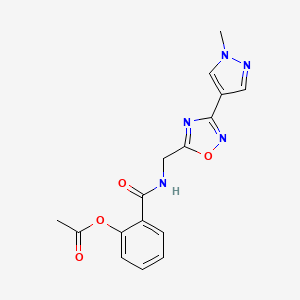

3-(3-Methoxyphenyl)-2,2-dimethylpropanoic acid

Descripción general

Descripción

3-(3-Methoxyphenyl)propionic acid, also known as 3-Methoxyhydrocinnamic acid, is a compound with the linear formula CH3OC6H4CH2CH2CO2H . It is used as a pharmaceutical intermediate . It can be prepared by the catalytic (palladium on charcoal) reduction of its corresponding unsaturated acid with H2 .

Synthesis Analysis

The synthesis of 3-(3-Methoxyphenyl)propionic acid involves the catalytic (palladium on charcoal) reduction of its corresponding unsaturated acid with H2 . This process is typically carried out under reflux conditions .Molecular Structure Analysis

The molecular structure of 3-(3-Methoxyphenyl)propionic acid includes a methoxy group (CH3O-) attached to a phenyl group (C6H4-), which is further connected to a propionic acid group (CH2CH2CO2H) . The molecular weight of the compound is 180.20 .Physical And Chemical Properties Analysis

3-(3-Methoxyphenyl)propionic acid is a powder with a melting point of 43-45 °C . The compound’s SMILES string is COc1cccc(CCC(O)=O)c1 .Aplicaciones Científicas De Investigación

- Relevance : Researchers utilize it to create novel drugs and explore potential therapeutic applications .

Pharmaceutical Intermediates

Caffeine Metabolite

Liver Lipid Metabolism

Fluorimetric Detection in Brain Tissue

Direcciones Futuras

While specific future directions for 3-(3-Methoxyphenyl)propionic acid are not mentioned in the retrieved sources, one paper discusses the synthesis of a new hybrid compound of chalcone-salicylate using a linker mode approach under reflux condition . The compound was analyzed using molecular docking and MD simulation to explore its potency against breast cancer . This suggests that similar compounds could potentially be developed and studied for their anticancer properties.

Propiedades

IUPAC Name |

3-(3-methoxyphenyl)-2,2-dimethylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-12(2,11(13)14)8-9-5-4-6-10(7-9)15-3/h4-7H,8H2,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZLHHYQMKWFNLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC(=CC=C1)OC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Methoxyphenyl)-2,2-dimethylpropanoic acid | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-butoxyphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2719410.png)

![3-Chloro-4-{[(4-chlorophenyl)carbonyl]oxy}-5-ethoxybenzoic acid](/img/structure/B2719411.png)

![5-({1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2719412.png)

![2-(7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2719419.png)

![2-[[2-(Azidomethyl)pyrrolidin-1-yl]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2719421.png)

![[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl] 3-cyanothiomorpholine-4-carboxylate](/img/structure/B2719422.png)